2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid
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Overview
Description
2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid typically involves multiple steps, starting with the preparation of the furan and benzoic acid derivatives. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step involves the condensation of suitable aldehydes or ketones with urea or thiourea in the presence of a catalyst.
Coupling of the furan and pyrimidine rings: This is typically done through a Heck reaction, where the furan derivative is coupled with a halogenated pyrimidine in the presence of a palladium catalyst.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Halogens (chlorine, bromine) for halogenation, nitric acid for nitration.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Intercalating into nucleic acids and affecting gene expression.
Modulation of signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid can be compared with other similar compounds, such as:
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine): Similar in structure but with different functional groups and biological activity.
Ethyl acetoacetate: Shares some structural features but differs in its reactivity and applications.
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H11N3O7 |
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Molecular Weight |
369.28 g/mol |
IUPAC Name |
2-[5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H11N3O7/c21-15-14(20(25)26)16(22)19-13(18-15)8-6-9-5-7-12(27-9)10-3-1-2-4-11(10)17(23)24/h1-8H,(H,23,24)(H2,18,19,21,22)/b8-6+ |
InChI Key |
KDSCCDZMZZPBNS-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
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